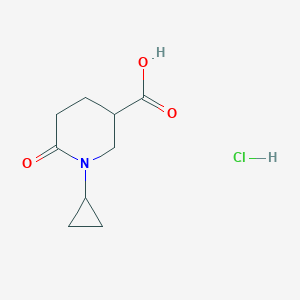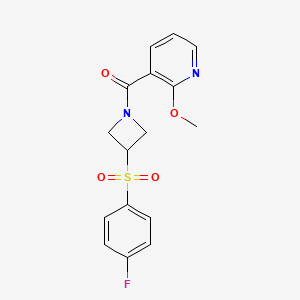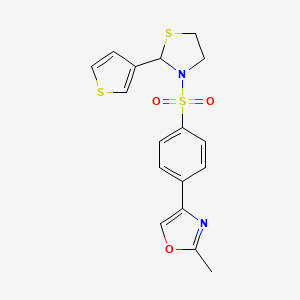
2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a thiazolidine ring, and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidine Ring: This can be achieved by reacting thiophene-3-carbaldehyde with cysteine or its derivatives under acidic conditions to form the thiazolidine ring.
Sulfonylation: The thiazolidine derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Oxazole: The sulfonylated thiazolidine is then coupled with a 2-methyl-4-phenyl oxazole derivative through a nucleophilic substitution reaction, often facilitated by a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of alcohols or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated derivatives, amine-substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its ability to interact with various biological targets. It may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development. Studies have explored its use in designing inhibitors for specific enzymes and receptors involved in disease pathways .
Industry
In the materials science domain, the compound’s structural properties can be exploited to develop new materials with specific electronic, optical, or mechanical properties. It could be used in the fabrication of sensors, catalysts, or as a building block for polymers with advanced functionalities.
Mecanismo De Acción
The biological activity of 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic natural substrates of certain enzymes, allowing the compound to act as an inhibitor. The sulfonyl group enhances its binding affinity through hydrogen bonding and electrostatic interactions. Pathways involved may include inhibition of specific kinases or modulation of receptor activity, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-phenyl oxazole: Lacks the thiazolidine and sulfonyl groups, resulting in different chemical reactivity and biological activity.
Thiazolidine derivatives: Often used in medicinal chemistry for their bioactive properties but may not possess the same range of applications as the oxazole-thiazolidine hybrid.
Thiophene derivatives: Known for their electronic properties but do not offer the same biological interactions as the combined structure.
Uniqueness
The uniqueness of 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in multiple scientific disciplines .
Propiedades
IUPAC Name |
2-methyl-4-[4-[(2-thiophen-3-yl-1,3-thiazolidin-3-yl)sulfonyl]phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-12-18-16(10-22-12)13-2-4-15(5-3-13)25(20,21)19-7-9-24-17(19)14-6-8-23-11-14/h2-6,8,10-11,17H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDGDIRIWXZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCSC3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
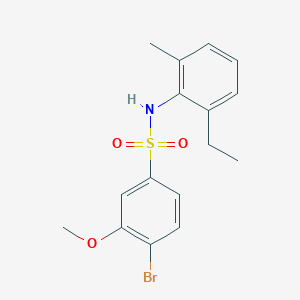
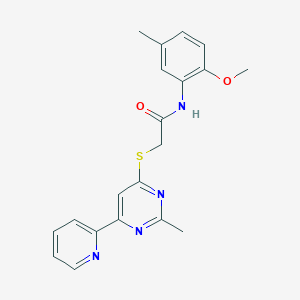
![N-(2,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2729514.png)
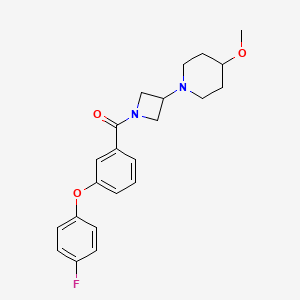

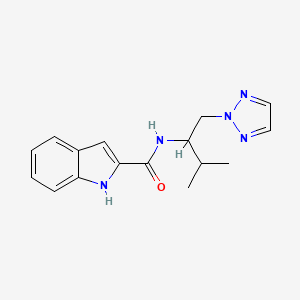
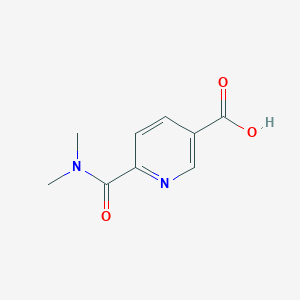
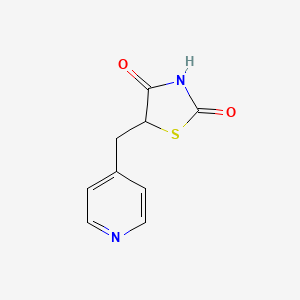

![2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2729523.png)
